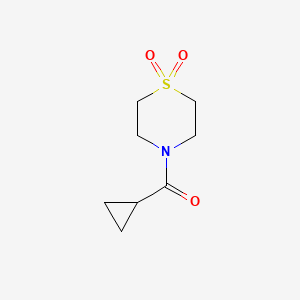

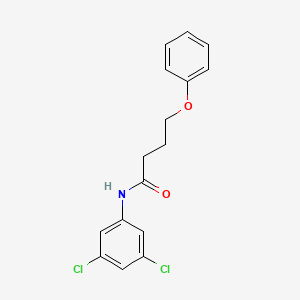

![molecular formula C20H19N3O3 B2512210 4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 1105251-23-7](/img/structure/B2512210.png)

4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of intermediate substrates with various reagents to yield the desired products. For instance, the synthesis described in paper involves the reaction of an intermediate with phenacyl bromide to produce a benzo[b]imidazo[1,3]thiazolo[4,5-e][1,4]oxazine derivative. Similarly, paper details a microwave-assisted synthesis starting from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives to obtain benzoxazin-thiazolidine compounds. Although the exact synthesis of the compound is not provided, these methods suggest possible synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of benzoxazine and oxadiazole derivatives is characterized by the presence of multiple heterocyclic rings that may contribute to their biological activity. The papers do not provide specific details on the molecular structure of 4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one, but they do discuss the structural features of similar compounds. For example, the presence of a 1,4-benzoxazin-3(4H)-one core is a common motif in these molecules .

Chemical Reactions Analysis

The chemical reactions involving benzoxazine and oxadiazole derivatives typically include the formation of new bonds through nucleophilic substitution or addition reactions. The abstracts provided do not detail the specific reactions that the compound might undergo, but they do suggest that such compounds can be reactive towards various reagents, leading to the formation of new heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like benzoxazines and oxadiazoles are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential application in medicinal chemistry. The abstracts do not provide specific data on the physical and chemical properties of the compound , but they do mention the synthesis and characterization of related compounds, which implies that these properties have been determined and could be similar .

科学的研究の応用

Antimicrobial Activities

Several studies have synthesized novel derivatives containing the 1,3,4-oxadiazole moiety and evaluated their antimicrobial properties. For instance, Bektaş et al. (2007) reported the synthesis of new 1,2,4-triazole derivatives and their good to moderate activities against test microorganisms, indicating the potential of 1,3,4-oxadiazole derivatives in developing antimicrobial agents (Bektaş et al., 2007).

Anticancer Evaluation

Compounds featuring 1,3,4-oxadiazole structures have been designed and synthesized for anticancer activity assessments. Ravinaik et al. (2021) synthesized a series of benzamides substituted with 1,3,4-oxadiazole and reported moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential use of such derivatives in cancer treatment (Ravinaik et al., 2021).

Structural Analysis

The structural analysis of compounds containing 1,3,4-oxadiazole derivatives, such as by Karanth et al. (2019), who synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives and characterized them using spectral studies and X-ray diffraction, highlights the importance of these compounds in understanding molecular interactions and properties (Karanth et al., 2019).

Corrosion Inhibition

Research by Ammal et al. (2018) into 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulphuric acid demonstrated their effectiveness in forming protective layers on metal surfaces. This application underscores the potential industrial significance of such compounds in protecting materials (Ammal et al., 2018).

Analgesic and Anti-inflammatory Activities

Investigations into 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety have shown potential analgesic and anti-inflammatory activities, as evidenced by Dewangan et al. (2016), who synthesized new derivatives and evaluated them in animal models. These findings suggest therapeutic applications in pain and inflammation management (Dewangan et al., 2016).

作用機序

将来の方向性

特性

IUPAC Name |

4-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-3-14-8-10-15(11-9-14)19-21-18(26-22-19)12-23-16-6-4-5-7-17(16)25-13(2)20(23)24/h4-11,13H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZHBZSLAQVWCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4OC(C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

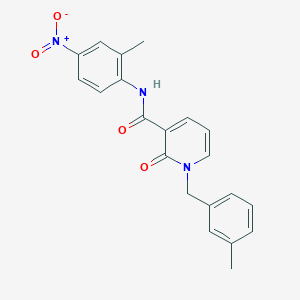

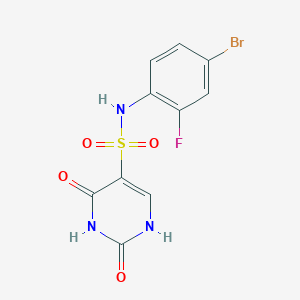

![{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide](/img/structure/B2512129.png)

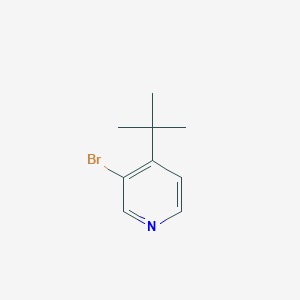

![6-Bromo-5-methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B2512131.png)

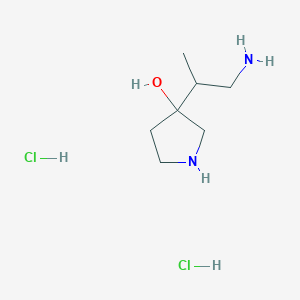

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2512136.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2512140.png)

![(Z)-3-(2-methoxyethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2512142.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2512146.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate](/img/structure/B2512148.png)